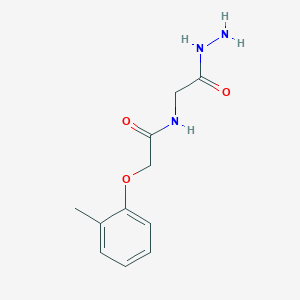![molecular formula C19H19Cl2NO B12857439 3-(3,5-dichlorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12857439.png)
3-(3,5-dichlorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dichlorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] is a complex organic compound that features a spiro structure, combining elements of both isobenzofuran and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dichlorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] typically involves multiple steps. One common method begins with the preparation of 3,5-dichlorobenzyl chloride from 3,5-dichlorobenzoic acid. This involves a reduction reaction followed by chlorination . The next step involves the formation of the spiro compound through a cyclization reaction, often using a piperidine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dichlorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
3-(3,5-dichlorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-dichlorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzyl chloride: A precursor in the synthesis of the target compound.
Piperidine derivatives: These compounds share the piperidine ring structure and have similar pharmacological properties.
Benzofuran derivatives: These compounds share the benzofuran ring structure and have various biological activities.
Uniqueness
3-(3,5-dichlorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C19H19Cl2NO |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
1-[(3,5-dichlorophenyl)methyl]spiro[1H-2-benzofuran-3,4'-piperidine] |
InChI |
InChI=1S/C19H19Cl2NO/c20-14-9-13(10-15(21)12-14)11-18-16-3-1-2-4-17(16)19(23-18)5-7-22-8-6-19/h1-4,9-10,12,18,22H,5-8,11H2 |
InChI Key |
FLNNSXXCPYEHER-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3C(O2)CC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




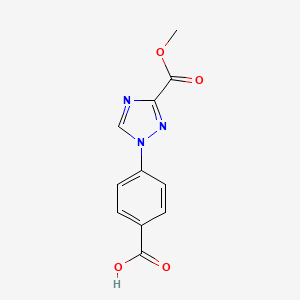
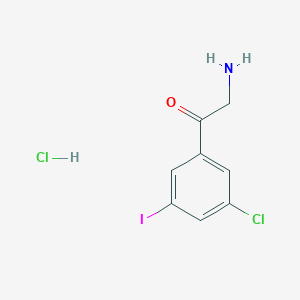
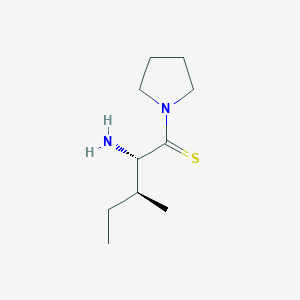
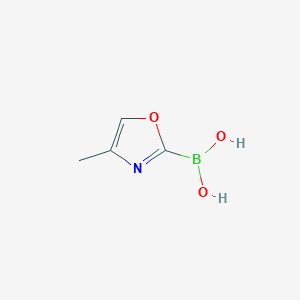
![3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12857432.png)
![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12857444.png)

![3-Ethoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12857462.png)

![4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12857470.png)

